Ethyl 2-(4-azidophenoxy)-2-methylpropanoate
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Overview
Description
Azidofibrate is an inhibitor of fat cell lypolysis.
Scientific Research Applications
Chemical Reactions and Interactions
Phosphine-catalyzed Annulation Synthesis of Tetrahydropyridines
Ethyl 2-methyl-2,3-butadienoate engages in [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. The result is ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing complete regioselectivity and excellent yields. The reaction's scope was expanded using ethyl 2-(substituted-methyl)-2,3-butadienoates to generate ethyl 2,6-cis-disubstituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high diastereoselectivities (Zhu et al., 2003).
Rhodium-Mediated C–C Bond Activation The reaction of specific azo ligands with [Rh(PPh3)3Cl] leads to intriguing rhodium-assisted C–C bond activation and elimination or migration of alkyl groups. The modified azo ligands bind to rhodium as dianionic C,N,O-donors. The study provides insights into the structures of these complexes and their characteristic 1H NMR signals and intense MLCT transitions (Baksi et al., 2007).
Extraction and Solubility Studies
Use of Ethyl Lactate to Extract Bioactive Compounds Ethyl lactate, an environmentally friendly solvent, is used for extracting phenolic compounds from Cytisus scoparius. The study compares the characteristics of extracts obtained by Pressurized Solvent Extraction with those obtained with methanol. It's an efficient solvent for polyphenols from C. scoparius, yielding extracts with high levels of plant phenolics and antioxidant activity. The antimicrobial activity of these extracts was also tested, showing antibacterial activity against Gram-positive bacteria (Lores et al., 2015).
Thermodynamics of Fenofibrate and Solubility in Pure Organic Solvents This study provides calorimetric data on the melting of fenofibrate and the heat capacity of the solid and melt. It examines the solid-liquid solubility in various pure solvents and discusses the influence of the temperature dependence of the activity coefficient on the solubility and the characteristics of crystals obtained by different methods (Watterson et al., 2014).
properties
CAS RN |
82054-49-7 |
---|---|
Product Name |
Ethyl 2-(4-azidophenoxy)-2-methylpropanoate |
Molecular Formula |
C12H15N3O3 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
ethyl 2-(4-azidophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C12H15N3O3/c1-4-17-11(16)12(2,3)18-10-7-5-9(6-8-10)14-15-13/h5-8H,4H2,1-3H3 |
InChI Key |
HBZFZKSPJVDGJV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)N=[N+]=[N-] |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)N=[N+]=[N-] |
Appearance |
Solid powder |
Other CAS RN |
82054-49-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
azidofibrate ethyl 2-(4-azidophenoxy)-2-methylpropanoate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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